An In-depth Technical Guide to Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
An In-depth Technical Guide to Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic organic compound belonging to the pyrazolopyridine class of molecules. The pyrazolo[3,4-b]pyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a "medicinally privileged structure."[1][2] This core structure is found in numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology. This guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and its analogs, with a focus on their role in inhibiting key signaling pathways relevant to drug discovery.
Core Compound Structure and Properties
The fundamental structure of the target compound consists of a fused pyrazole and pyridine ring system. The key substitutions are a bromine atom at the 3-position of the pyrazolo[3,4-b]pyridine core and a methyl carboxylate group at the 5-position.
Chemical Structure:
Figure 1: Structure of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrN₃O₂ | [3] |
| Molecular Weight | 256.06 g/mol | [3] |
| CAS Number | 1221288-27-2 | [3] |
| Monoisotopic Mass | 254.96434 Da | [4] |
| Predicted XlogP | 1.7 | [4] |
| Appearance | White to off-white solid | General Supplier Data |
Synthesis Protocols
Representative Synthesis of a Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffold[5]
This protocol describes the synthesis of a related compound, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which illustrates the formation of the core ring system.
Reaction Scheme:
Figure 2: Synthesis of a pyrazolo[3,4-b]pyridine-5-carboxylate derivative.
Experimental Procedure:
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Reaction Setup: In a suitable flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1.0 eq), aniline (1.0 eq), and a catalytic amount of amorphous carbon-supported sulfonic acid (AC-SO₃H, ~5 mg per 0.25 mmol of reactant).[5]
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Solvent Addition: Add ethanol as the solvent (approximately 8 mL per mmol of reactant).[5]
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Reaction: Stir the mixture at room temperature for 30-45 minutes.[5]
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Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]
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Work-up: Upon completion, filter the reaction mixture and wash the solid with ethanol (3 x 5 mL).[5]
-
Purification: The final product can be purified by recrystallization from ethanol.[5]
This methodology highlights a modern, efficient approach using a solid acid catalyst under mild conditions to generate the desired scaffold.[5]
Biological Activity and Drug Development Applications
The 1H-pyrazolo[3,4-b]pyridine core is a key pharmacophore in the development of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and other diseases. Derivatives of this scaffold have shown potent inhibitory activity against several important kinase targets.
Kinase Inhibition
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of several kinase families, including:
-
Fibroblast Growth Factor Receptors (FGFRs): These are receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers.
-
Anaplastic Lymphoma Kinase (ALK): ALK is another receptor tyrosine kinase whose genetic alterations (e.g., fusions, mutations) are oncogenic drivers in non-small cell lung cancer and other malignancies.
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): These kinases, particularly DYRK1A and DYRK1B, are involved in cell cycle regulation and have emerged as targets in oncology and neurodegenerative diseases.
Quantitative Biological Data (Representative Analogs)
While specific IC₅₀ values for Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are not publicly documented, the following table presents data for closely related analogs, demonstrating the potency of this chemical class.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| 1H-pyrazolo[3,4-b]pyridine derivative | TBK1 | 0.2 | A172 | Micromolar range | [7] |
| 1H-pyrazolo[3,4-b]pyridine derivative | TRKA | 56 | Km-12 | 0.304 | [8] |
| 6-aryl-pyrazolo[3,4-b]pyridine | GSK-3 | 1 | - | - | [9] |
| Nicotinonitrile-based pyrazolopyridine | PIM-1 | 18.9 | PC-3 | 3.60 | [10] |
Signaling Pathways
The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors stems from their ability to modulate critical intracellular signaling cascades.
FGFR Signaling Pathway
Fibroblast Growth Factors (FGFs) bind to FGFRs, leading to receptor dimerization and autophosphorylation. This activates downstream pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. Inhibitors based on the pyrazolo[3,4-b]pyridine scaffold can block the ATP-binding site of the FGFR kinase domain, preventing these downstream signals.
Figure 3: Simplified FGFR signaling pathway and point of inhibition.
ALK Signaling Pathway
Oncogenic ALK fusion proteins are constitutively active, leading to the activation of several signaling pathways, including JAK/STAT, RAS/MAPK, and PI3K/AKT. These pathways drive cell transformation and survival. ALK inhibitors compete with ATP in the kinase domain, blocking these oncogenic signals.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1221288-27-2 | Methyl 3-bromo-1h-pyrazolo[3,4-b]pyridine-5-carboxylate | A2B Chem | Chemikart [supplies-mortuary-racks.chemikart.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Search Results - AK Scientific [aksci.com]
- 10. researchgate.net [researchgate.net]
